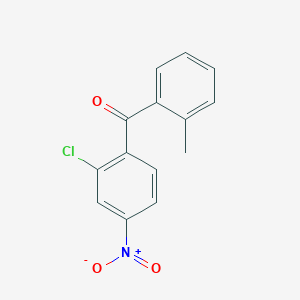
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone is an organic compound that features a chlorinated nitrophenyl group and a methylphenyl group connected through a methanone linkage
准备方法
The synthesis of (2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2-methylphenyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas with palladium for reduction, nucleophiles like amines for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.
科学研究应用
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme kinetics and as a substrate for enzyme assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, in enzyme assays, it acts as a substrate that is converted by the enzyme into a product, which can be measured to determine enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with the compound.
相似化合物的比较
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone can be compared with similar compounds such as:
(2-Chloro-4-nitrophenyl)-(pyrrolidin-1-yl)methanone: This compound has a pyrrolidinyl group instead of a methylphenyl group, which affects its chemical properties and applications.
2-Chloro-4-nitrophenyl isothiocyanate: This compound has an isothiocyanate group instead of a methanone linkage, leading to different reactivity and uses.
2-Chloro-4-nitrophenyl α-D-maltotrioside: This compound has a maltotrioside group, making it useful as a substrate in enzymatic assays.
属性
分子式 |
C14H10ClNO3 |
|---|---|
分子量 |
275.68 g/mol |
IUPAC 名称 |
(2-chloro-4-nitrophenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H10ClNO3/c1-9-4-2-3-5-11(9)14(17)12-7-6-10(16(18)19)8-13(12)15/h2-8H,1H3 |
InChI 键 |
HOYBLYICPHKGPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


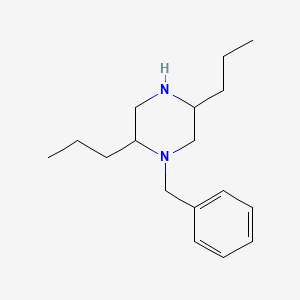

![[4-[(4-Aminopiperidin-1-yl)methyl]phenyl]methanol](/img/structure/B13874708.png)
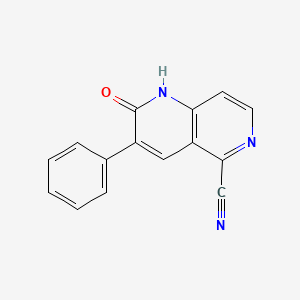
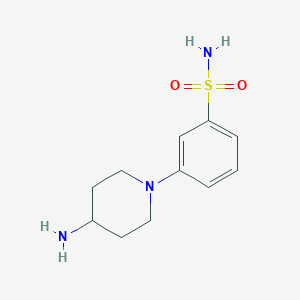
![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)

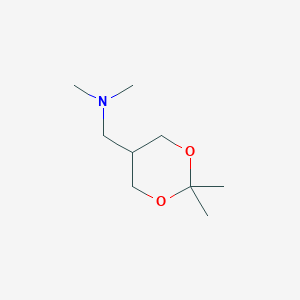
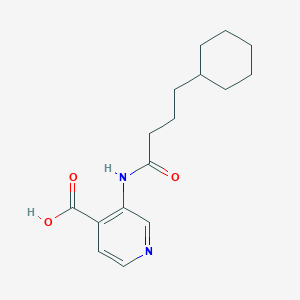

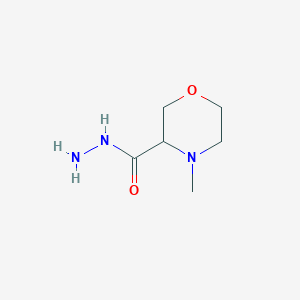
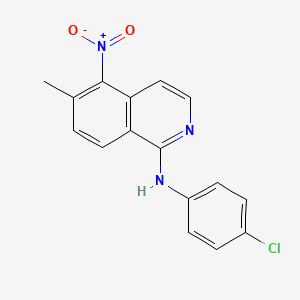
![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
